Methoxycarbonyl-D-Nle-Gly-Arg-pNA

概要

説明

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic trypsin substrate that serves as a substrate for coagulation factors IXa (FIXa) and Xa (FXa) . This compound is utilized in various biochemical assays and research applications due to its specific interaction with these coagulation factors.

準備方法

Synthetic Routes and Reaction Conditions

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is synthesized through a series of peptide coupling reactionsThe reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

化学反応の分析

Types of Reactions

Methoxycarbonyl-D-Nle-Gly-Arg-pNA undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by proteases, leading to the cleavage of the peptide bond and release of para-nitroaniline.

Oxidation and Reduction: The methoxycarbonyl group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using trypsin or other proteases in a buffered aqueous solution.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.

Major Products Formed

Hydrolysis: Produces para-nitroaniline and the corresponding peptide fragments.

Oxidation and Reduction: Leads to the formation of various oxidized or reduced derivatives of the compound.

科学的研究の応用

Biochemical Research

Substrate for Coagulation Factors:

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is primarily utilized as a substrate for coagulation factors IXa (FIXa) and Xa (FXa). These factors are crucial in the coagulation cascade, which is essential for blood clotting. The peptide's structure allows it to be cleaved by these enzymes, facilitating studies on their catalytic mechanisms and interactions with other proteins .

Enzyme Kinetics Studies:

The compound is instrumental in enzyme kinetics research, particularly for understanding the activity of serine proteases. By analyzing the rate of hydrolysis of this peptide by enzymes like thrombin, researchers can derive important kinetic parameters such as and . These parameters help characterize the efficiency and specificity of enzyme-substrate interactions .

Therapeutic Development

Drug Design:

Due to its ability to mimic natural substrates, this compound is valuable in drug design, especially for developing anticoagulants. By modifying its structure, researchers can create potent inhibitors that target specific proteases involved in coagulation, potentially leading to new therapeutic agents for conditions like thrombosis .

Peptide-based Therapeutics:

The compound's role extends to the development of peptide-based therapeutics. Its functionality can be enhanced through modifications that improve stability or bioavailability, making it a candidate for various therapeutic applications, including cancer treatment and gene therapy .

Molecular Diagnostics

Biosensors:

this compound can be incorporated into biosensors designed to detect coagulation factor activity or other related biomarkers. The peptide's cleavage by specific enzymes can serve as a signal in diagnostic assays, providing a method for monitoring coagulation disorders or assessing the efficacy of anticoagulant therapies .

Imaging Techniques:

In molecular imaging, this peptide can be conjugated with imaging agents to visualize areas of interest within biological systems. For example, its application in MRI contrast agents has been explored, where it aids in targeting specific cells or tissues based on enzymatic activity .

Research Case Studies

作用機序

Methoxycarbonyl-D-Nle-Gly-Arg-pNA exerts its effects by serving as a substrate for coagulation factors IXa and Xa. The compound binds to the active site of these enzymes, leading to the cleavage of the peptide bond and release of para-nitroaniline. This reaction can be monitored spectrophotometrically, as para-nitroaniline absorbs light at a specific wavelength .

類似化合物との比較

Similar Compounds

Benzoyl-Ile-Glu-Gly-Arg-pNA: Another synthetic trypsin substrate used in similar biochemical assays.

Methoxycarbonyl-D-Leu-Gly-Arg-pNA: A closely related compound with a different amino acid sequence.

Uniqueness

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is unique due to its specific interaction with coagulation factors IXa and Xa, making it a valuable tool in coagulation research and drug development .

生物活性

Methoxycarbonyl-D-Nle-Gly-Arg-pNA is a synthetic peptide that serves as a substrate for serine proteases, particularly coagulation factors IXa (FIXa) and Xa (FXa). Its structure and biological activity have garnered attention in the fields of biochemistry and pharmacology, especially concerning its role in coagulation processes and potential therapeutic applications.

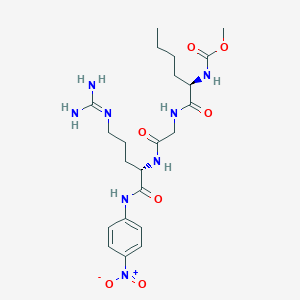

Chemical Structure

The compound this compound consists of a methoxycarbonyl group, a D-norleucine (D-Nle), glycine (Gly), arginine (Arg), and a para-nitroanilide (pNA) moiety. This structure allows it to mimic natural substrates of serine proteases, facilitating its use in enzymatic assays.

Enzymatic Hydrolysis

This compound is hydrolyzed by serine proteases, which cleave the peptide bond between Arg and pNA. The rate of hydrolysis can be quantitatively assessed using spectrophotometric methods, where the release of pNA leads to an increase in absorbance at specific wavelengths.

Table 1: Hydrolysis Rates of Various Substrates by FIXa and FXa

| Substrate | k_cat (s⁻¹) | K_m (μM) | k_cat/K_m |

|---|---|---|---|

| This compound | 215 | 199 | 1.1 |

| Pyro-Glu-Gly-Arg-pNA | 83 | 830 | 0.1 |

| Bz-Ile-Glu-Gly-Arg-pNA | 118 | 167 | 0.7 |

| MS-D-Phe-Gly-Arg-pNA | 138 | 275 | 0.5 |

This table illustrates the catalytic efficiency of this compound compared to other substrates. The ratio indicates that it is a preferred substrate for FIXa and FXa, highlighting its potential in coagulation studies .

The mechanism by which this compound is hydrolyzed involves the formation of an enzyme-substrate complex followed by cleavage at the Arg-pNA bond. This reaction is influenced by the active site dynamics of the enzymes involved, with specific interactions at the S1 pocket being crucial for substrate recognition .

Study on Coagulation Factors

In a study examining the specificity of FIXa and FXa towards various substrates, this compound was shown to have a high turnover number when compared to other synthetic substrates. The study utilized kinetic assays to determine the effectiveness of this compound in mimicking physiological conditions during coagulation .

Therapeutic Implications

Research has indicated that peptides like this compound could serve as leads for developing anticoagulants or as tools for studying blood coagulation disorders. By understanding its interaction with FIXa and FXa, researchers can explore its potential in designing inhibitors that could modulate these pathways effectively .

特性

IUPAC Name |

methyl N-[(2R)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O7/c1-3-4-6-16(29-22(34)37-2)19(32)26-13-18(31)28-17(7-5-12-25-21(23)24)20(33)27-14-8-10-15(11-9-14)30(35)36/h8-11,16-17H,3-7,12-13H2,1-2H3,(H,26,32)(H,27,33)(H,28,31)(H,29,34)(H4,23,24,25)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXULFKIPLAHKX-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。